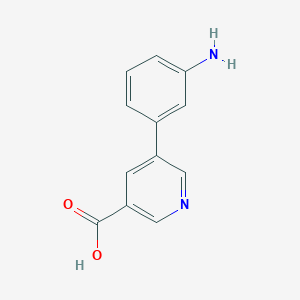

5-(3-Aminophenyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

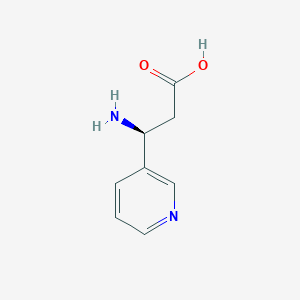

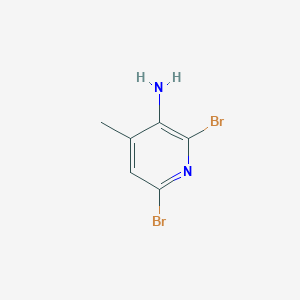

5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .

Synthesis Analysis

The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Chemical Reactions Analysis

The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Wissenschaftliche Forschungsanwendungen

Medicine

5-(3-Aminophenyl)nicotinic acid: shows promise in medical research, particularly in the development of nicotine-mimicking drugs . These compounds could potentially treat inflammatory diseases by binding to nicotinic acetylcholine receptors, which play a role in the immune system’s regulatory functions .

Material Science

In material science, 5-(3-Aminophenyl)nicotinic acid may be utilized for creating advanced materials with specific electronic properties. Its molecular structure could be key in developing new materials for various technological applications .

Environmental Science

This compound could be involved in the synthesis of covalent organic frameworks (COFs) , which are used as photocatalysts for environmental pollutant degradation, hydrogen evolution, and CO2 conversion, contributing to cleaner energy solutions .

Biochemistry

5-(3-Aminophenyl)nicotinic acid: has potential applications in biochemistry, particularly in the study of molecularly imprinted polymers (MIPs) . These polymers can selectively bind target molecules and are used for drug delivery, cell recognition, and enzyme applications .

Pharmacology

In pharmacology, derivatives of nicotinic acid, like 5-(3-Aminophenyl)nicotinic acid , are explored for their therapeutic potential. They could serve as building blocks for pharmaceuticals that target specific molecular interactions and physiological pathways .

Analytical Chemistry

The compound’s properties may be exploited in analytical chemistry for the development of sensors . Its ability to interact with specific molecules could lead to advancements in detection and measurement techniques .

Agriculture

5-(3-Aminophenyl)nicotinic acid: could enhance the tolerance of crops to abiotic stressors like drought. Its application might improve morpho-physiological parameters in plants, contributing to more resilient agricultural practices .

Nanotechnology

In nanotechnology, 5-(3-Aminophenyl)nicotinic acid could be instrumental in the synthesis of nanoparticles, such as nickel nanoparticles, which have a wide range of applications from biomedical to catalysis and energy storage .

Wirkmechanismus

Target of Action

5-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The mode of action of 5-(3-Aminophenyl)nicotinic acid is likely similar to that of niacin. Niacin is converted to NAD+ in a three-step reaction pathway, referred to as the Preiss-Handler pathway . Both reaction pathways require the activated form of ribose, 5-phosphoribosyl 1-pyrophosphate (PRPP) . Nicotinamide is converted to nicotinamide mononucleotide (NMN) in a salvage pathway utilizing nicotinamide phosphoribosyltransferase .

Biochemical Pathways

The biochemical pathways affected by 5-(3-Aminophenyl)nicotinic acid are those involving NAD+ and NADP+. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 5-(3-Aminophenyl)nicotinic acid is the production of NAD+ and NADP+, which are crucial for various metabolic reactions. These coenzymes play a significant role in energy production, DNA repair, cell death, and immune response .

Action Environment

The action of 5-(3-Aminophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can impact how the body metabolizes this compound .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .

Eigenschaften

IUPAC Name |

5-(3-aminophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMDJNVUGQUIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611260 |

Source

|

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminophenyl)nicotinic acid | |

CAS RN |

1261995-87-2 |

Source

|

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)